

Application Notes and Protocols: 3-Hydrazinoquinoxalin-2-ol in Heterocyclic Synthesis

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Compound of Interest

Compound Name: **3-Hydrazinoquinoxalin-2-ol**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinoquinoxalin-2-ol is a versatile bicyclic heteroaromatic scaffold that serves as a crucial starting material in the synthesis of a wide array of fused heterocyclic compounds. Its inherent reactivity, stemming from the presence of a reactive hydrazine group and a quinoxalinone core, makes it a valuable synthon for the construction of novel molecular architectures with significant pharmacological potential. The quinoxaline nucleus itself is a key component in various antibiotics and therapeutic agents, known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.^{[1][2]} The hydrazinyl moiety provides a convenient handle for cyclization reactions, leading to the formation of fused pyrazole, triazole, and other heterocyclic ring systems. This opens avenues for the development of new drug candidates with potentially enhanced efficacy and novel mechanisms of action.

Applications in Heterocyclic Synthesis

The primary application of **3-hydrazinoquinoxalin-2-ol** in heterocyclic synthesis lies in its utility as a precursor for generating fused ring systems. The hydrazine group readily undergoes condensation and cyclization reactions with a variety of electrophilic reagents, leading to the formation of diverse heterocyclic frameworks.

Synthesis of Pyrazolo[1,5-a]quinoxalines

One of the prominent applications of **3-hydrazinoquinoxalin-2-ol** is in the synthesis of pyrazolo[1,5-a]quinoxalines. These compounds are formed through the reaction of the hydrazine moiety with β -dicarbonyl compounds or their equivalents. The resulting pyrazole ring fused to the quinoxaline core creates a planar aromatic system that can intercalate with DNA or interact with the active sites of various enzymes, leading to potent biological activities, including anticancer and antimicrobial effects.^[3]

Synthesis of[1][4][5]Triazolo[4,3-a]quinoxalines

Another significant application is the synthesis of[1][4][5]triazolo[4,3-a]quinoxalines. These are typically synthesized by reacting **3-hydrazinoquinoxalin-2-ol** with reagents such as orthoesters, carboxylic acids, or acid chlorides.^[6] The resulting triazole ring introduces additional nitrogen atoms into the heterocyclic system, which can participate in hydrogen bonding and other interactions with biological targets. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties.^[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This protocol describes the synthesis of a substituted **3-hydrazinoquinoxalin-2-ol** derivative, which serves as a key intermediate for further heterocyclic synthesis.

Materials:

- 6-(morpholinosulfonyl)dihydroquinoxaline-2,3-dione
- Hydrazine hydrate (80%)
- Ethanol (EtOH)

Procedure:

- To a solution of 6-(morpholinosulfonyl)dihydroquinoxaline-2,3-dione (1 mmol) in ethanol (5 mL), add hydrazine hydrate (80%) (5 mL) dropwise.
- Stir the solution at room temperature for 30 minutes.
- Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Allow the mixture to cool to room temperature.
- Collect the solid precipitate that forms by filtration.
- Crystallize the collected solid from ethanol to yield the pure 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.[2]

Protocol 2: Synthesis of a Pyrazole Derivative from 3-Hydrazinoquinoxalin-2-ol

This protocol details the synthesis of a pyrazole-fused quinoxaline derivative.

Materials:

- 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol)
- Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol)
- Absolute Ethanol (25 mL)

Procedure:

- A mixture of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol) and ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol) in absolute ethanol (25 mL) is prepared.
- The reaction mixture is heated under reflux for 5 hours, with the progress monitored by TLC.
- The solid precipitate that forms upon cooling is collected by filtration.

- The crude product is crystallized from a mixture of ethanol and DMF to yield ethyl 5-amino-3-(methylthio)-1-(6-(morpholinosulfonyl)-2-oxo-1,2-dihydroquinoxalin-3-yl)-1H-pyrazole-4-carboxylate.[2]

Protocol 3: Synthesis of a[1][4][5]Triazolo[4,3-a]quinoxaline Derivative

This protocol outlines the general procedure for the synthesis of triazoloquinoxalines.

Materials:

- 2-Chloro-3-hydrazinylquinoxaline (2 mmol)
- Triethylorthoformate (1.5 mL)
- Formic acid (10 mL)
- Ethanol

Procedure:

- A mixture of 2-chloro-3-hydrazinylquinoxaline (0.39 g, 2 mmol) and triethylorthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours.[6]
- The resulting mixture is dried by heating.
- The crude product is recrystallized from ethanol to obtain the pure 4-chloro-[1][4][5]triazolo[4,3-a]quinoxaline derivative.[6]

Quantitative Data Antimicrobial Activity

The synthesized heterocyclic compounds derived from **3-hydrazinoquinoxalin-2-ol** often exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative compounds against various microbial strains.

Compound	Organism	MIC (μ g/mL)	Reference
Quinoxaline-Triazole Derivative 5d	Candida albicans	4	[4]
Quinoxaline-Triazole Derivative 5d	Candida glabrata	2	[4]
Quinoxaline-Triazole Derivative 5d	Candida krusei	2	[4]
Quinoxaline-Triazole Derivative 5d	Candida tropicalis	4	[4]
Fluconazole (Reference)	Candida albicans	0.5	[4]
Fluconazole (Reference)	Candida glabrata	2	[4]
Fluconazole (Reference)	Candida krusei	16	[4]
Fluconazole (Reference)	Candida tropicalis	4	[4]

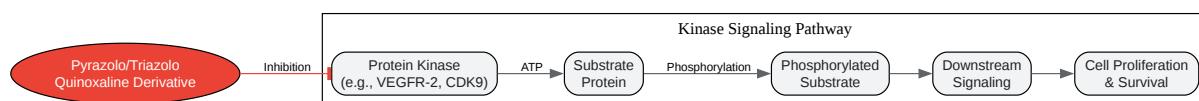
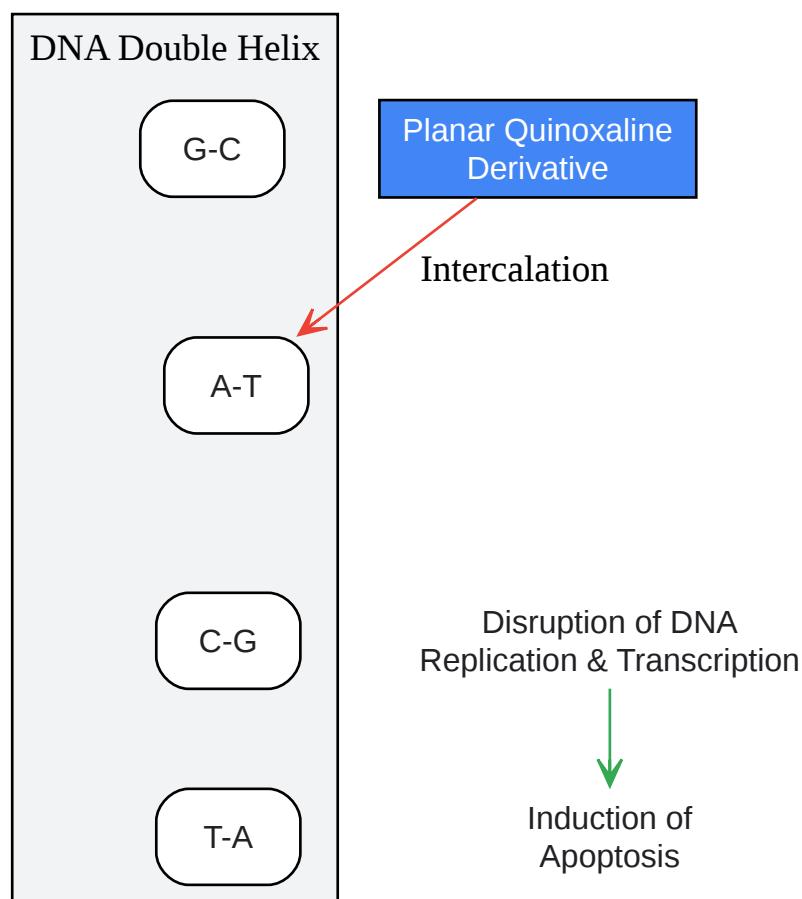
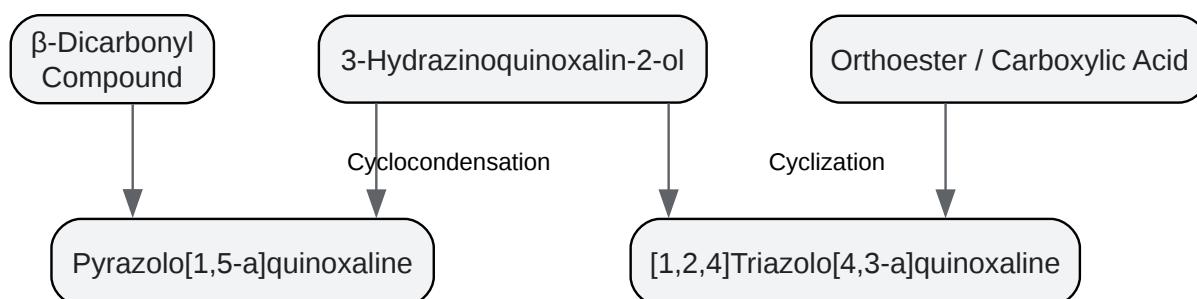
Anticancer Activity

Many pyrazolo- and triazolo-quinoxaline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound	Cell Line	IC50 (µM)	Reference
Pyrazolo[4,3-f]quinoline 1M	NUGC-3 (Gastric)	< 8	[8]
Pyrazolo[4,3-f]quinoline 2E	NUGC-3 (Gastric)	< 8	[8]
Pyrazolo[4,3-f]quinoline 2P	NUGC-3 (Gastric)	< 8	[8]
[1][4][5]Triazolo[4,3-a]quinoxaline 16a	A375 (Melanoma)	3.158	[7]
[1][4][5]Triazolo[4,3-a]quinoxaline 16b	A375 (Melanoma)	3.527	[7]
[1][4][5]Triazolo[4,3-a]quinoxaline 17a	A375 (Melanoma)	0.365	[7]
Doxorubicin (Reference)	HePG-2, MCF-7, HCT-116	9.8	[8]

Visualizations

Synthetic Workflow



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